

Orteronel androgen receptor signaling pathway

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Compound Focus: **Orteronel**

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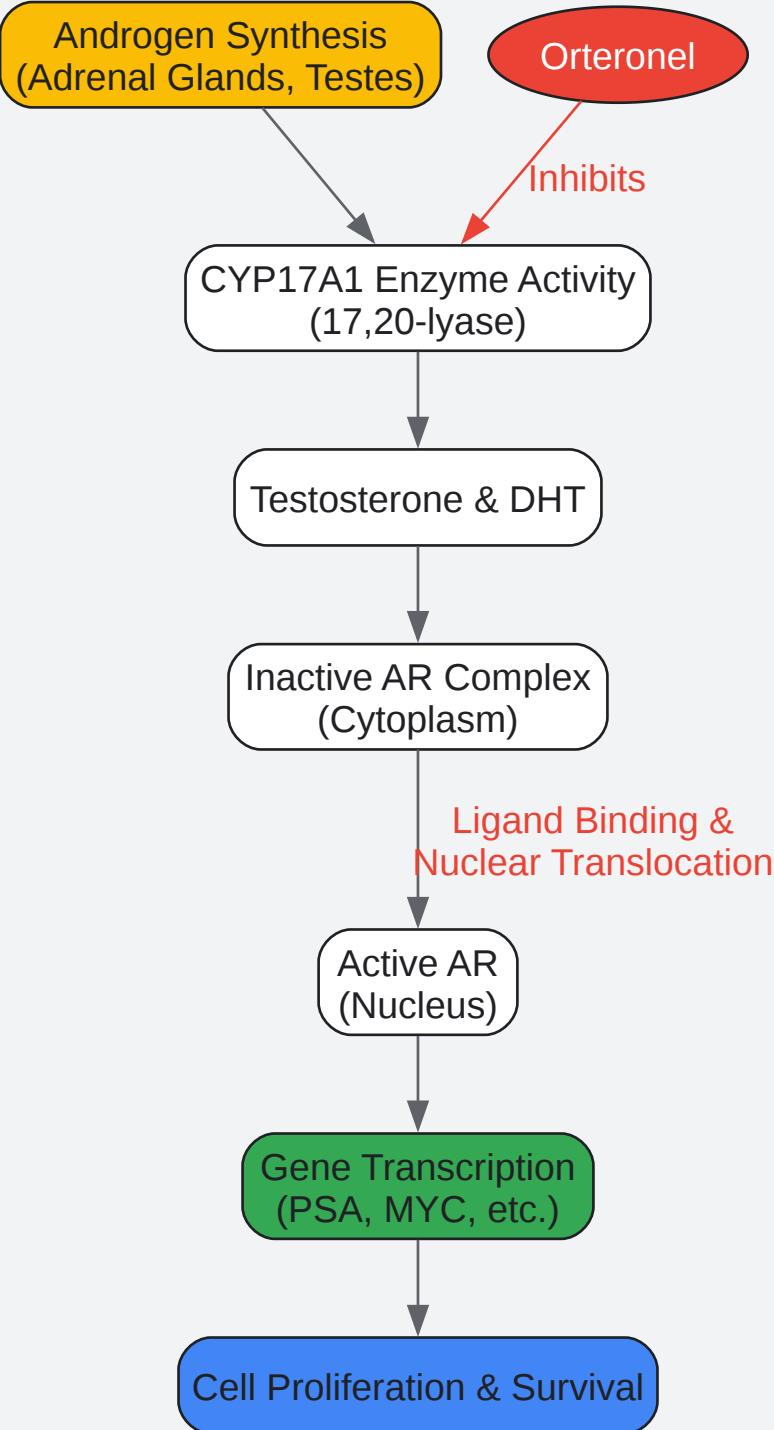
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Mechanism of Action and Role in Signaling

Orteronel (TAK-700) is an oral, selective, non-steroidal inhibitor that specifically targets the **17,20-lyase activity of the CYP17A1 enzyme** [1]. This enzyme is a critical component in the androgen biosynthesis pathway.

To visualize how **Orteronel** targets this specific step within the broader AR signaling cascade, the following diagram outlines the key processes [2] [3] [4].



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Orteronel inhibits androgen synthesis by targeting CYP17A1 17,20-lyase activity.

Orteronel suppresses the conversion of glucocorticoid precursors (like pregnenolone and progesterone) into androgens (dehydroepiandrosterone/DHEA and androstenedione) by inhibiting the 17,20-lyase function [1]. This action depletes the intracellular pool of testosterone and dihydrotestosterone (DHT), the primary ligands that activate the AR [4]. Unlike abiraterone, which inhibits both 17 α -hydroxylase and 17,20-lyase activities of CYP17A1, **orteronel** was designed for greater selectivity towards 17,20-lyase, aiming to minimize side effects related to mineralocorticoid excess [1] [4].

Clinical Trial Data and Efficacy

Clinical trials evaluated **orteronel** in metastatic castration-resistant prostate cancer (mCRPC) and androgen receptor-expressing metastatic breast cancer (MBC).

Trial Details	Patient Population	Key Efficacy Results	Key Safety Findings
Phase 1/2 (NCT01084655) [1] Orteronel + Docetaxel + Prednisone Men with chemotherapy-naïve mCRPC (n=37 in Phase 2) • PSA response (after 4 cycles):			
<ul style="list-style-type: none">• ≥30% reduction: 68%• ≥50% reduction: 59%• ≥90% reduction: 23% • Objective response (RECIST): 70% (7/10 evaluable patients) • Median time to PSA progression: 6.7 months • Median time to radiographic progression: 12.9 months • Most common AEs: Fatigue (78%), alopecia (61%), diarrhea (48%), nausea (43%), dysgeusia (39%), neutropenia (39%). • Grade 3/4 AEs: Neutropenia was notable. One dose-limiting toxicity (febrile neutropenia) at 400 mg BID. Phase 2 (NCT02067741) [5] Orteronel Single Agent Heavily pre-treated AR+ MBC (n=70 total) • Cohort 1: AR+ TNBC (n=26) • Cohort 2: AR+ HR+ BC (n=44) • Objective response rate: 4.8% (1/21 evaluable in Cohort 1). • Cohort 2: No responses in first 23 patients; accrual stopped. • Median PFS: 1.8 months • Median OS: 8.3 months • Patients on treatment ≥6 months: 7 out of 70. • Predominantly Grade 1/2: Nausea/vomiting (36%), fatigue (31%). • Grade 3/4 AEs (≥5%): Increased amylase/lipase (10%), hypertension (6%). 			

Key Experimental Protocols

For researchers aiming to investigate mechanisms of action or resistance, here are methodologies from pivotal **orteronel** studies.

In Vitro Cell Viability and Proliferation Assays

- **Purpose:** To determine the direct anti-proliferative effects of **orteronel** on cancer cell lines.
- **Procedure:**
 - **Cell Culture:** Use androgen receptor-expressing prostate cancer (e.g., LNCaP) or breast cancer cell lines. Maintain cells in appropriate media [2].
 - **Drug Treatment:** Treat cells with a range of **orteronel** concentrations (e.g., 0.1 nM to 100 μ M) for a set period (e.g., 72 hours). Include controls (vehicle) and control compounds (e.g., enzalutamide) [2] [4].
 - **Viability Measurement:** Assess cell viability using assays like MTT or CellTiter-Glo, which measure metabolic activity as a proxy for live cell number [2].
 - **Data Analysis:** Plot dose-response curves to calculate IC₅₀ values.

In Vivo Xenograft Mouse Models

- **Purpose:** To evaluate the efficacy of **orteronel** in a living organism.
- **Procedure [1]:**
 - **Model Generation:** Subcutaneously implant AR-expressing human cancer cells (e.g., VCaP) into immunodeficient mice.
 - **Castration:** Perform surgical or chemical castration to mimic androgen deprivation therapy in patients.
 - **Treatment:** Once tumors are established, randomize mice into groups: vehicle control, **orteronel** (e.g., 200-400 mg/kg, BID via oral gavage), and positive control (e.g., abiraterone).
 - **Monitoring:** Measure tumor volume regularly with calipers and serum PSA levels periodically.
 - **Endpoint Analysis:** At the end of the study, harvest tumors for weight measurement and downstream molecular analysis (e.g., immunoblotting for AR signaling components).

Analysis of Androgen Biosynthesis Suppression

- **Purpose:** To confirm the on-target biochemical effect of **orteronel**.
- **Procedure [1]:**
 - **Sample Collection:** Collect blood serum from patients or animal models before and after **orteronel** treatment.
 - **Hormone Measurement:** Use validated methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or immunoassays to quantify levels of steroid hormones, including:
 - **Precursors:** Pregnенolone, 17-hydroxyprogesterone.
 - **Androgens:** Testosterone, DHEA-S, androstenedione.

- **Data Interpretation:** Successful target engagement is confirmed by a significant reduction in androgen levels (e.g., testosterone, DHEA-S) without a substantial accumulation of mineralocorticoid precursors [1].

Research Implications and Future Directions

Clinical development of **orteronel** was discontinued due to limited efficacy in heavily pre-treated populations and the emergence of resistance mechanisms [5]. Research highlights that simply suppressing ligand production is insufficient, as tumors activate **ligand-independent AR signaling** through mechanisms like AR splice variants (e.g., AR-V7) and **non-nuclear AR signaling** that promotes survival and growth [2] [4].

Future research should focus on **predictive biomarkers** to identify patient subgroups most likely to benefit from 17,20-lyase inhibition and explore **rational combination therapies**, such as pairing AR-targeting agents with **PI3K/AKT pathway inhibitors, epigenetic modulators, or immune checkpoint inhibitors** [2] [3].

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